Stannous tartrate

Übersicht

Beschreibung

Synthesis Analysis

Stannous tartrate can be synthesized through processes that involve tin(II) salts and tartaric acid under specific conditions. The synthesis of related stannous compounds, such as stannous ferrocyanide, involves reactions that yield compounds with specific Sn:Fe ratios and cation-exchange capacities, showcasing the versatility of tin(II) in forming various chemical compounds with distinct properties (Qureshi et al., 1972). Another aspect of stannous compound synthesis is the formation of distillable stannous chelates with high solubility in organic solvents, indicating the potential for creating various stannous-based compounds including tartrates (Wakeshima & Kijima, 1972).

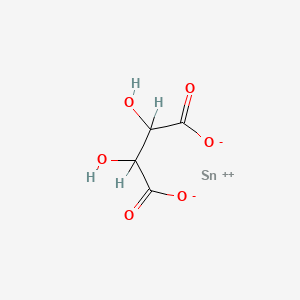

Molecular Structure Analysis

The molecular structure of stannous tartrate and related compounds is key to their chemical behavior and applications. While specific studies on stannous tartrate's molecular structure are limited, research on similar stannous compounds provides insights into their potential structure. For example, stannous ferrocyanide's structure is proposed based on pH titrations, thermogravimetry, and spectrophotometry, offering a glimpse into the complex nature of stannous compound structures (Qureshi et al., 1972).

Chemical Reactions and Properties

Stannous tartrate participates in various chemical reactions, owing to its reducing properties and ability to form complexes. For example, stannous compounds are known to mediate single-strand breaks in DNA through reactive oxygen species formation, indicating the reactivity of stannous ions in biological and chemical systems (Dantas et al., 1999). Furthermore, stannous tartrate's use as a reducing agent in labeling platelets with 99mTc showcases its chemical properties in facilitating specific reactions in medical diagnostics (Run-lin, 2012).

Physical Properties Analysis

The physical properties of stannous tartrate, such as solubility, stability, and reactivity, are influenced by its molecular structure and the nature of its constituents. While specific data on stannous tartrate are sparse, related studies on stannous compounds like stannous oxalate and stannous ferrocyanide provide insights into the physical characteristics that stannous tartrate might exhibit, including stability in various solvents and conditions, and morphological features relevant to its applications in catalysis and materials science (Ren et al., 2007).

Chemical Properties Analysis

The chemical properties of stannous tartrate, such as its reductive capacity, affinity for metal ions, and role in catalysis, are central to its applications in chemical syntheses and processes. The reactivity of stannous ions with oxygen species and their ability to induce DNA strand breaks highlight the potent chemical activity of stannous compounds, which is likely shared by stannous tartrate (Dantas et al., 1999). Additionally, the use of stannous compounds in creating ion exchangers and facilitating metal separations underscores their versatile chemical properties, which are relevant to understanding stannous tartrate's behavior in various chemical contexts (Qureshi et al., 1972).

Wissenschaftliche Forschungsanwendungen

Antibacterial and Caries Inhibition

Stannous tartrate, along with other stannous compounds like stannous fluoride, has been studied for its effects on dental health. Research shows that stannous fluoride can inhibit caries in rats more effectively than sodium fluoride. This suggests that stannous compounds, including stannous tartrate, might have antibacterial effects beneficial in dental care (Rölla et al., 1983).

Medical Imaging and Radioactive Labeling

Stannous tartrate serves as a reducing agent in medical imaging, particularly in labeling platelets with technetium-99m. This technique has been tested in vitro and in vivo in rabbits, showing potential for improved labeling rates and maintaining platelet function, which is crucial for diagnostic imaging (Run-lin, 2012).

Impact on Intestinal Flora

An investigation into the effects of stannous tartrate on rat intestinal flora revealed that high concentrations can lead to a decrease in aerobic bacteria and negatively affect Escherichia coli bacteria growth. This suggests potential implications for stannous tartrate in altering gut microbiome (Ayano, 1960).

Role in Nanoparticle Synthesis

Stannous tartrate, along with other stannous compounds, plays a role in the preparation of human serum albumin nanospheres labeled with radionuclides. The research indicates high efficiency and stability of these labeled nanospheres, which can be significant in drug delivery and diagnostic applications (Borza et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dihydroxybutanedioate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTDAZMTQFUZHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Avocado Research MSDS] | |

| Record name | Stannous tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17718 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tin(II) tartrate | |

CAS RN |

815-85-0 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tin [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

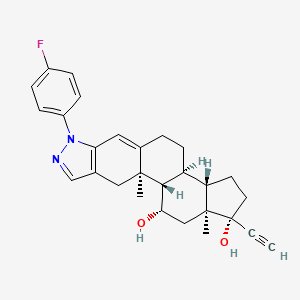

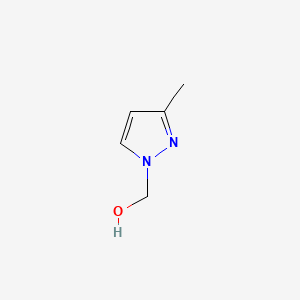

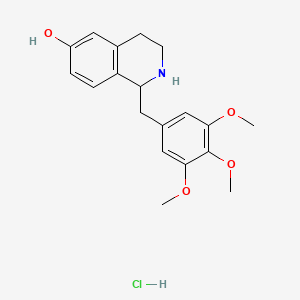

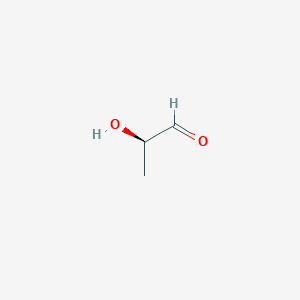

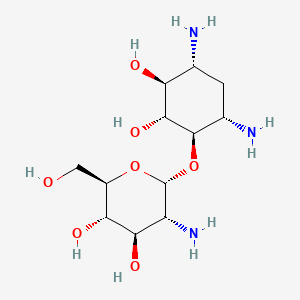

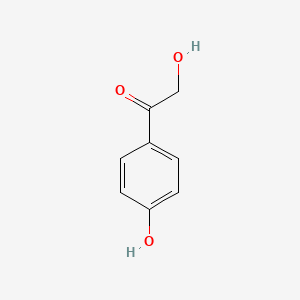

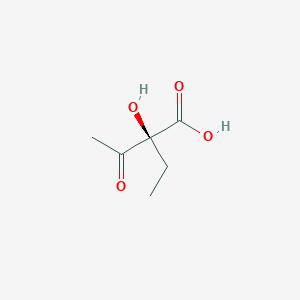

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

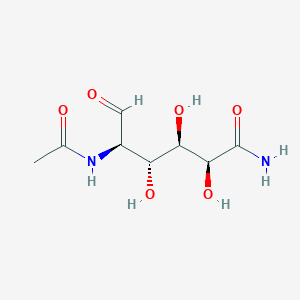

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4,5-Bis(hydroxymethyl)-2-sulfooxyoxolan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1213085.png)

![(4-Fluorophenyl)(8-methyl-8-azabicyclo[3.2.1]oct-2-yl)methanone](/img/no-structure.png)